molecular formula C11H10BrF3O2S B14050051 1-Bromo-1-(4-(methylthio)-2-(trifluoromethoxy)phenyl)propan-2-one

1-Bromo-1-(4-(methylthio)-2-(trifluoromethoxy)phenyl)propan-2-one

Cat. No.: B14050051
M. Wt: 343.16 g/mol
InChI Key: JMJRBSPMRAMZFK-UHFFFAOYSA-N
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Description

1-Bromo-1-(4-(methylthio)-2-(trifluoromethoxy)phenyl)propan-2-one is an organic compound that belongs to the class of brominated ketones. This compound features a bromine atom, a methylthio group, and a trifluoromethoxy group attached to a phenyl ring, along with a propan-2-one moiety. Such compounds are often of interest in organic synthesis and medicinal chemistry due to their unique reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-1-(4-(methylthio)-2-(trifluoromethoxy)phenyl)propan-2-one can be achieved through several synthetic routes. One common method involves the bromination of a precursor ketone. The reaction typically proceeds under mild conditions using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst or under UV light.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance safety. The use of automated systems can also improve yield and purity by minimizing human error and optimizing reaction parameters.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-1-(4-(methylthio)-2-(trifluoromethoxy)phenyl)propan-2-one can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents (e.g., DMF, DMSO).

    Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

    Oxidation: Hydrogen peroxide (H2O2) in acetic acid or m-chloroperbenzoic acid (m-CPBA) in dichloromethane.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted derivatives such as azides, thiocyanates, or ethers.

    Reduction: Formation of the corresponding alcohol.

    Oxidation: Formation of sulfoxides or sulfones.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Bromo-1-(4-(methylthio)-2-(trifluoromethoxy)phenyl)propan-2-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the bromine atom and other functional groups can influence its binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    1-Bromo-1-(4-methoxyphenyl)propan-2-one: Lacks the methylthio and trifluoromethoxy groups.

    1-Bromo-1-(4-(methylthio)phenyl)propan-2-one: Lacks the trifluoromethoxy group.

    1-Bromo-1-(4-(trifluoromethoxy)phenyl)propan-2-one: Lacks the methylthio group.

Uniqueness

1-Bromo-1-(4-(methylthio)-2-(trifluoromethoxy)phenyl)propan-2-one is unique due to the combination of the bromine atom, methylthio group, and trifluoromethoxy group, which can impart distinct reactivity and biological properties compared to similar compounds.

Properties

Molecular Formula

C11H10BrF3O2S

Molecular Weight

343.16 g/mol

IUPAC Name

1-bromo-1-[4-methylsulfanyl-2-(trifluoromethoxy)phenyl]propan-2-one

InChI

InChI=1S/C11H10BrF3O2S/c1-6(16)10(12)8-4-3-7(18-2)5-9(8)17-11(13,14)15/h3-5,10H,1-2H3

InChI Key

JMJRBSPMRAMZFK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=C(C=C(C=C1)SC)OC(F)(F)F)Br

Origin of Product

United States

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